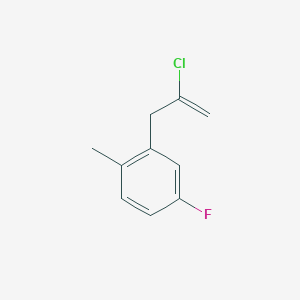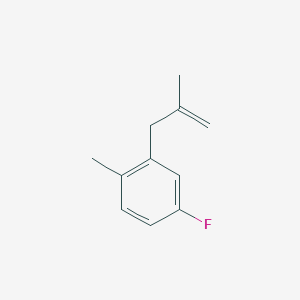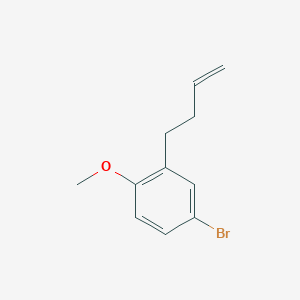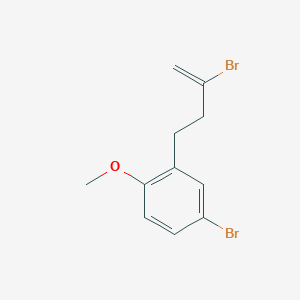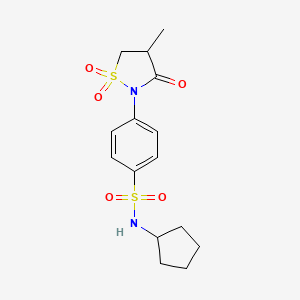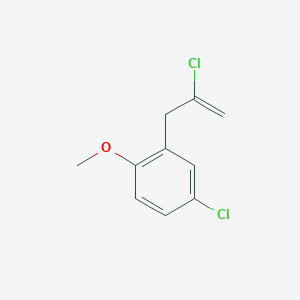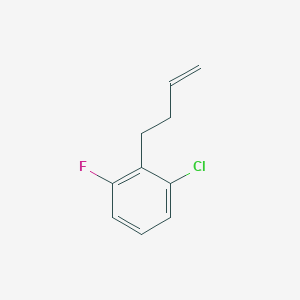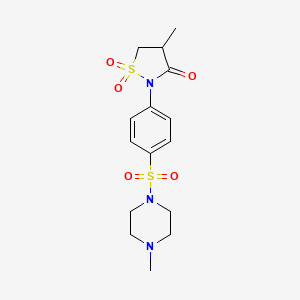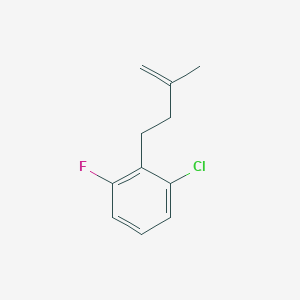
4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene
Descripción general
Descripción
The compound “4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene” is an organic compound based on its structure. It contains a butene group, which is a type of alkene, along with a phenyl group that is substituted with chlorine and fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “2-(2-chloro-6-fluorophenyl)acetamides” have been synthesized starting from nitrobenzene and diethyl malonate, followed by decarboxylation .Aplicaciones Científicas De Investigación
Polymerization and Copolymerization
- The compound is used in the preparation of specific phenols like 2-fluoro-6-(3-methyl-2-butenyl)phenol, which is then oxidatively polymerized or copolymerized to yield various polymeric materials. Such polymers have potential applications in materials science and engineering (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Electrochemical Preparation
- In electrochemical studies, similar compounds are synthesized through electrooxidative methods. For instance, 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene has been prepared using electrooxidative techniques, showing the compound's relevance in electrochemical synthesis and research (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Reaction with Atomic Carbon
- The interaction of similar compounds with atomic carbon has been studied, providing insights into chemical reactivity and bond formation processes. These studies contribute to our understanding of organic reaction mechanisms (Armstrong, Zheng, & Shevlin, 1998).
Synthesis of Fluoroalkoxy Butadienes
- Compounds like 4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene are used in the synthesis of fluoroalkoxy butadienes, which are then utilized in various organic reactions, including cycloaddition reactions. This demonstrates its utility in synthetic organic chemistry (Patrick, Rogers, & Gorrell, 2002).
Quantum Chemical Studies
- The compound is involved in quantum chemical studies, which explore molecular geometry and chemical reactivity. Such research is crucial in developing new materials and understanding molecular interactions (Satheeshkumar et al., 2017).
Copolymer Synthesis
- It is utilized in the synthesis of copolymers containing fluorophenyl butadiene units, further highlighting its application in polymer science. These copolymers have potential uses in various industries (Dix, Ebdon, & Hodge, 1993).
Liquid Crystal Research
- In liquid crystal research, compounds with similar structures are synthesized and characterized for their thermal behavior and phase properties, contributing to the development of new liquid crystal materials (Begum et al., 2013).
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSONYXSMXQFRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




